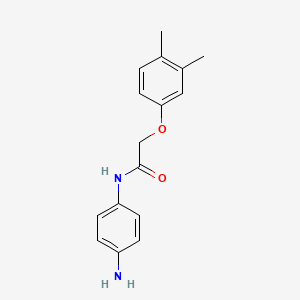

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide

CAS No.: 898176-76-6

Cat. No.: VC2221583

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898176-76-6 |

|---|---|

| Molecular Formula | C16H18N2O2 |

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide |

| Standard InChI | InChI=1S/C16H18N2O2/c1-11-3-8-15(9-12(11)2)20-10-16(19)18-14-6-4-13(17)5-7-14/h3-9H,10,17H2,1-2H3,(H,18,19) |

| Standard InChI Key | ZBDUKLBDZSSBIU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N)C |

| Canonical SMILES | CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N)C |

Introduction

Chemical Structure and Properties

Molecular Identity

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide (CAS: 898176-76-6) is characterized by an amide linkage connecting a 4-aminophenyl group and a 3,4-dimethylphenoxy moiety. The compound contains multiple functional groups including an amide, an amine, and an ether linkage, all of which contribute to its chemical behavior and biological interactions.

Structural Features

The compound contains several key structural elements:

-

A 4-aminophenyl group with a primary amine at the para position

-

An acetamide bridge connecting the two aromatic rings

-

A 3,4-dimethylphenoxy group with methyl substituents at positions 3 and 4

-

An ether linkage within the acetamide bridge

These structural features allow for various types of interactions, including hydrogen bonding through the amino and amide groups, and hydrophobic interactions via the dimethylphenoxy portion.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide typically proceeds through a multi-step process:

-

Formation of an intermediate: 4-aminophenol is reacted with chloroacetyl chloride to form N-(4-aminophenyl)chloroacetamide.

-

Nucleophilic substitution: The intermediate undergoes nucleophilic substitution with 3,4-dimethylphenol to yield the final compound.

This synthetic approach utilizes fundamental organic chemistry principles, particularly nucleophilic substitution reactions at the α-carbon of an acetamide.

Industrial Production

In industrial settings, the synthesis can be scaled up through optimization of reaction conditions:

-

Temperature and pressure control to improve yield

-

Use of catalysts to enhance reaction efficiency

-

Implementation of continuous flow reactors for consistent product quality

-

Automated synthesis platforms for reliable production

Chemical Reactivity

Types of Reactions

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide can participate in multiple reaction types due to its diverse functional groups:

Oxidation Reactions: The amine group can be oxidized to form various derivatives, including quinones and nitroso compounds.

Reduction Reactions: The compound can undergo reduction, particularly at the nitro group (if present in intermediates) to form additional amine groups.

Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions.

Common Reagents and Reaction Conditions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Aqueous or organic solvent, controlled temperature |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions, inert atmosphere |

| Substitution | Alkyl halides, Acyl chlorides | Basic or acidic conditions depending on the specific reaction |

This reactivity profile makes the compound versatile for further chemical modifications and functionalization.

Biological Activity

Antimicrobial Properties

Research indicates that N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide exhibits antimicrobial activity against various bacterial strains. Experimental studies have demonstrated inhibition zones against common pathogens:

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings suggest potential applications in antimicrobial research and development.

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory research. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory conditions.

Mechanism of Biological Action

The biological activity of N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide appears to involve multiple mechanisms:

-

Enzyme Interaction: The aminophenyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity

-

Hydrophobic Interactions: The dimethylphenoxy group may engage with hydrophobic regions of proteins

-

Antimicrobial Mechanism: Possible disruption of cell membrane integrity or inhibition of essential enzymatic functions

Structure-Activity Relationships

Comparative Analysis with Similar Compounds

The biological and chemical properties of N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide can be better understood by comparing it with structurally similar compounds:

| Compound | Structural Difference | Effect on Activity |

|---|---|---|

| N-(4-aminophenyl)-2-(3,5-dimethylphenoxy)acetamide | Different methyl substitution pattern | Moderate antibacterial activity |

| N-(4-aminophenyl)-2-(3-chlorophenoxy)acetamide | Chlorine instead of methyl groups | Increased anti-inflammatory effects |

These comparisons highlight how subtle structural modifications can significantly impact biological activity.

Critical Structural Elements

Several structural features appear critical for the compound's activity:

-

The amino group allows for hydrogen bonding with biological targets

-

The specific positioning of the dimethyl groups on the phenoxy ring influences chemical reactivity and biological interactions

-

The amide linkage provides both rigidity and the ability to participate in hydrogen bonding

Research Applications

Medicinal Chemistry Applications

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide has been investigated for several medicinal applications:

Anticancer Research: Studies have evaluated derivatives based on this scaffold for potential antitumor activities. Some derivatives have shown cytotoxicity against melanoma and pancreatic cancer cell lines.

Anti-inflammatory Development: The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development.

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis:

-

Building block for more complex pharmaceutical compounds

-

Platform for creating compound libraries for drug discovery

-

Template for developing structure-activity relationships

Pharmacokinetic Profile

Research into the pharmacokinetic properties suggests that the compound has favorable absorption and distribution characteristics in vivo, making it a promising candidate for further pharmaceutical development.

Comparison with Isomeric and Related Compounds

Structural Variations

While N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide has specific biological and chemical properties, it's important to distinguish it from structurally similar compounds:

The compound 2-(4-aminophenoxy)-N-(3,4-dimethylphenyl)acetamide (PubChem CID: 39107912) represents a structural isomer where the positions of the amino and amide groups are reversed . This structural difference can significantly impact reactivity patterns and biological activity profiles.

Positional Isomers

The position of substituents plays a crucial role in determining biological activity. For example:

-

N-(4-aminophenyl)-2-(2,6-dimethylphenoxy)acetamide has dimethyl groups in the 2,6-positions rather than the 3,4-positions

-

This positional difference affects the electronic distribution and steric environment of the molecule, potentially altering its binding to biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume